2,2,2-トリフルオロエチルメチルカーボネート

概要

説明

Methyl 2,2,2-trifluoroethyl carbonate (FEMC) is a type of fluorinated linear carbonate . It is an effective additive for improving the performance and stability of lithium-ion batteries . Its outstanding thermal and electrochemical stability makes it a reliable option for high-temperature and high-voltage battery applications .

Molecular Structure Analysis

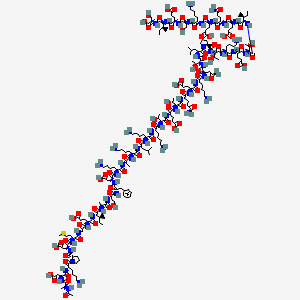

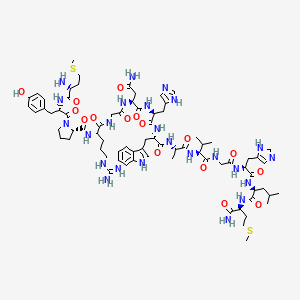

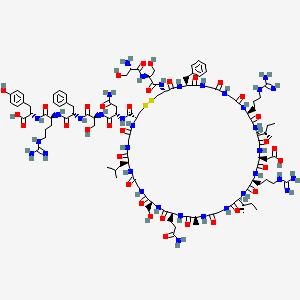

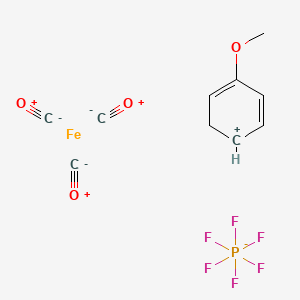

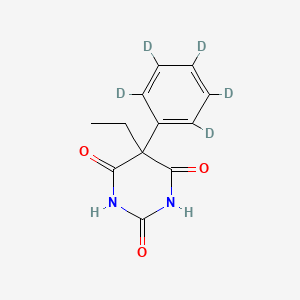

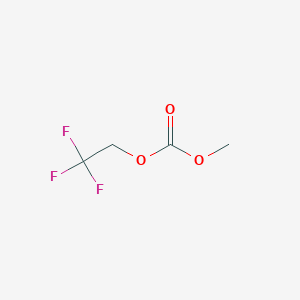

The molecular formula of Methyl 2,2,2-trifluoroethyl carbonate is CHFO . Its average mass is 158.076 Da and its monoisotopic mass is 158.019073 Da .Physical And Chemical Properties Analysis

Methyl 2,2,2-trifluoroethyl carbonate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 74.2±40.0 °C at 760 mmHg . The vapour pressure is 110.7±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.5±3.0 kJ/mol . The flash point is 0.0±22.2 °C . The index of refraction is 1.329 . The molar refractivity is 24.6±0.3 cm^3 .科学的研究の応用

リチウムイオン電池性能向上

「2,2,2-トリフルオロエチルメチルカーボネート」 (FEMC) は、リチウムイオン電池の有効な添加剤として機能します。その添加は、特に高温および高電圧条件下での性能と安定性の両方を向上させます。 これは、FEMCがより信頼性が高く効率的なバッテリーの開発において重要な要素となることを意味します .

難燃性電解質溶媒

FEMCの難燃性により、Li、Na、およびKイオン電池を含むさまざまなバッテリータイプの電解質のための有望な溶媒となります。 この特性は、サイクリング性能に大きな影響を与えずに、場合によってはさらに向上させることなく、より安全なバッテリーを作成するために不可欠です .

電極事前パッシベーション

標準的なカーボネートベースの電解質を使用して電極を事前パッシベーション処理した後、FEMCを使用すると、グラファイトに対する一般的な不安定性にもかかわらず、FEMCを使用することができます。 このアプリケーションは、難燃性電解質溶媒を使用することでバッテリーの安全性プロファイルを向上させるために特に関連しています .

作用機序

Methyl 2,2,2-trifluoroethyl carbonate acts as a proton-transfer agent and is capable of forming hydrogen bonds with other molecules. It can form hydrogen bonds with both polar and non-polar molecules, and it can also form hydrogen bonds with itself. This makes Methyl 2,2,2-trifluoroethyl carbonate a very useful reagent for the synthesis of various compounds. Additionally, Methyl 2,2,2-trifluoroethyl carbonate can act as a catalyst for certain reactions, and it can also act as a solvent for certain reactions.

Biochemical and Physiological Effects

Methyl 2,2,2-trifluoroethyl carbonate has been shown to have a number of biochemical and physiological effects. It has been shown to have a protective effect against oxidative stress, and it has been shown to have an anti-inflammatory effect. Additionally, Methyl 2,2,2-trifluoroethyl carbonate has been shown to have an anti-tumor effect, and it has been shown to have a protective effect against certain types of cancer.

実験室実験の利点と制限

The main advantage of using Methyl 2,2,2-trifluoroethyl carbonate in lab experiments is its low boiling point and high vapor pressure, which make it ideal for use in chromatographic and distillation processes. Additionally, its high vapor pressure makes it a useful solvent in a variety of applications. However, Methyl 2,2,2-trifluoroethyl carbonate is also volatile, and it can be flammable at high temperatures, so it should be handled with caution. Additionally, Methyl 2,2,2-trifluoroethyl carbonate is a toxic compound, so it should be handled with appropriate safety equipment and procedures.

将来の方向性

There are a number of potential future directions for the use of Methyl 2,2,2-trifluoroethyl carbonate. One potential direction is the use of Methyl 2,2,2-trifluoroethyl carbonate as a solvent for the extraction of natural products. Additionally, it has potential applications in the synthesis of pharmaceuticals, such as antibiotics and anticoagulants. Additionally, Methyl 2,2,2-trifluoroethyl carbonate has potential applications in fuel cells, as a stabilizer for polymers, and as a catalyst for polymerization reactions. Finally, further research into the biochemical and physiological effects of Methyl 2,2,2-trifluoroethyl carbonate could lead to new applications in medicine and other fields.

Safety and Hazards

特性

IUPAC Name |

methyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-9-3(8)10-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPVMEKUJUKTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590869 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156783-95-8 | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trifluoroethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

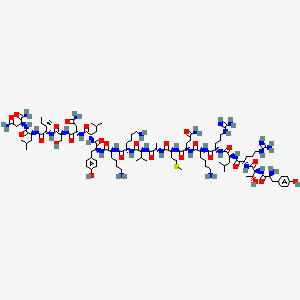

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)